molecular formula C13H24N2O2 B3094014 tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate CAS No. 1252572-33-0

tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate

Cat. No. B3094014
CAS RN: 1252572-33-0
M. Wt: 240.34 g/mol
InChI Key: SXVYKJHEKCFXFM-UHFFFAOYSA-N
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Description

The compound is a derivative of azepine, which is a seven-membered heterocyclic compound . Azepines are part of the structural basis of many important natural and synthetic biologically active substances .


Synthesis Analysis

Azepine derivatives can be synthesized through methods such as recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . These methods are part of one-stage synthesis procedures .


Molecular Structure Analysis

The molecular structure of azepine derivatives can vary. N-Unsubstituted 1H-azepines are rare, with the most stable isomer being 3H-azepine .


Chemical Reactions Analysis

Azepine derivatives can undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepine derivatives can vary widely depending on their specific structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized and characterized through methods such as demethoxycarbonylation and intramolecular lactonization reactions. These techniques have been applied to tert-butyl azepine derivatives for the preparation of various azepines and related compounds (Satake et al., 1994), (Moriguchi et al., 2014).

  • Characterization Techniques : Techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis have been used to characterize these compounds. These methods provide detailed structural information, crucial for understanding the properties and potential applications of the synthesized compounds (Moriguchi et al., 2014).

Chemical Reactions and Transformations

  • Oxidation Reactions : Tert-butyl azepine derivatives have been subjected to oxidation reactions, like the ones using selenium dioxide, leading to the synthesis of novel azatropone derivatives. This shows the compound's utility in creating diverse chemical structures through oxidation (Takami et al., 2000).

  • Cycloaddition Reactions : The compound has been used in 1,3-dipolar cycloaddition reactions to create a range of new functionalized nonaromatic heterocyclic compounds. This highlights its versatility in facilitating the synthesis of complex heterocyclic structures (Belskaya et al., 2015).

Potential Applications in Drug Synthesis

  • Intermediate in Anticancer Drug Synthesis : Tert-butyl azepine derivatives have been identified as important intermediates in the synthesis of small molecule anticancer drugs. Their role in the synthesis pathway of these drugs demonstrates their significance in medicinal chemistry (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of azepine derivatives would depend on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with azepine derivatives would depend on their specific structure .

Future Directions

There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

properties

IUPAC Name

tert-butyl 3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
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tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
Reactant of Route 3
tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
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tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
Reactant of Route 5
tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate
Reactant of Route 6
tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate

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